Diethyl 4-(furan-2-yl)-2,6-dimethylpyridine-3,5-dicarboxylate
Description
It is synthesized via a one-pot, three-component Hantzsch reaction involving ethyl acetoacetate, furfural, and ammonium hydroxide in methanol . Key properties include:
Properties
CAS No. |
70298-15-6 |
|---|---|
Molecular Formula |
C17H19NO5 |
Molecular Weight |
317.34 g/mol |
IUPAC Name |
diethyl 4-(furan-2-yl)-2,6-dimethylpyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C17H19NO5/c1-5-21-16(19)13-10(3)18-11(4)14(17(20)22-6-2)15(13)12-8-7-9-23-12/h7-9H,5-6H2,1-4H3 |
InChI Key |
KKRHMHVWHTZXRI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(C(=C1C2=CC=CO2)C(=O)OCC)C)C |
solubility |
>47.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-(furan-2-yl)-2,6-dimethylpyridine-3,5-dicarboxylate typically involves the condensation of furan derivatives with pyridine precursors. One common method involves the reaction of 2,6-dimethylpyridine-3,5-dicarboxylic acid with furan-2-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions, followed by esterification with ethanol to yield the diethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-(furan-2-yl)-2,6-dimethylpyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
Diethyl 4-(furan-2-yl)-2,6-dimethylpyridine-3,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of diethyl 4-(furan-2-yl)-2,6-dimethylpyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. The furan and pyridine rings can engage in π-π stacking interactions with aromatic amino acids in proteins, potentially inhibiting enzyme activity. Additionally, the ester groups can undergo hydrolysis, releasing active metabolites that further interact with biological targets .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound is compared to analogs with modifications in:
Ester Groups :
- Dimethyl Ester Variant : Dimethyl 4-(furan-2-yl)-2,6-dimethylpyridine-3,5-dicarboxylate (CAS 343588-43-2) replaces ethyl esters with methyl groups, reducing molecular weight (289.28 vs. ~380–430 for ethyl analogs) and altering lipophilicity (logP 2.1 vs. higher values for ethyl esters) .
- Ethyl vs. Methyl Impact : Ethyl esters enhance membrane permeability in drug design due to increased hydrophobicity.
Ethoxymethyl-Furan Derivatives: Compounds like 5c (Diethyl 4-(5-(ethoxymethyl)furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate) exhibit lower melting points (69–71°C) due to reduced crystallinity from bulky substituents .
Aromatic Ring Modifications :
Physicochemical Properties
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